Product packaging for 1-(2-Chlorothiazol-4-yl)ethanone(Cat. No.:CAS No. 222169-08-6)

1-(2-Chlorothiazol-4-yl)ethanone

Cat. No.: B2669529
CAS No.: 222169-08-6
M. Wt: 161.6
InChI Key: OVFBRHYGFKFHCW-UHFFFAOYSA-N
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Description

1-(2-Chlorothiazol-4-yl)ethanone (CAS 222169-08-6) is a chlorinated thiazole derivative of interest as a chemical intermediate and building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 5 H 4 ClNOS and a molecular weight of 161.61 g/mol, is characterized by its reactive acetyl and chloro functional groups . The chlorothiazole core is a privileged structure in agrochemical and pharmaceutical research. The chlorine atom at the 2-position of the thiazole ring is known to be amenable to nucleophilic substitution reactions, allowing for further functionalization . This reactivity makes this compound a valuable precursor for synthesizing more complex molecules. Its primary research value lies in its potential use as a key intermediate for constructing novel compounds, such as those explored in anticancer agent development . Please handle this compound with care. Safety information indicates it may cause skin, eye irritation, and respiratory irritation . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Ensure proper storage in an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNOS B2669529 1-(2-Chlorothiazol-4-yl)ethanone CAS No. 222169-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFBRHYGFKFHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Thiazole Containing Molecules in Modern Synthetic Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. fabad.org.trnih.govkuey.net Its unique electronic properties and ability to engage in various chemical interactions make it a versatile component in the design of new functional molecules. nih.gov Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trkuey.netresearchgate.net This has led to their incorporation into numerous FDA-approved drugs and a multitude of experimental therapeutics. fabad.org.tr

The aromatic nature of the thiazole ring allows for a variety of chemical modifications, providing chemists with the tools to fine-tune the properties of the resulting molecules. nih.gov The presence of the sulfur and nitrogen heteroatoms also allows for coordination with metal ions and participation in hydrogen bonding, which are crucial for biological activity. nih.gov Furthermore, the thiazole nucleus is a key component of natural products like vitamin B1 (thiamine), highlighting its fundamental role in biological systems. kuey.net The reactivity of the thiazole ring, particularly the acidity of the proton at the C-2 position, makes it a valuable synthon for creating diverse and complex chemical entities. nih.gov

An Overview of 1 2 Chlorothiazol 4 Yl Ethanone As a Key Synthetic Intermediate

Direct Synthetic Routes and Process Optimization

The direct synthesis of this compound involves the introduction of the acetyl group onto a pre-formed 2-chlorothiazole (B1198822) ring. Various methods have been developed to achieve this transformation efficiently and in high yields.

Halogenation and Acylation Approaches to the Thiazole Ring

One common laboratory-scale approach to synthesizing this compound involves the acylation of 2-chlorothiazole. A frequently used method is the Friedel-Crafts acylation, where 2-chlorothiazole reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or nitrobenzene (B124822) at controlled temperatures.

Another strategy involves the halogenation of a thiazole precursor followed by the introduction of the acetyl group. For instance, direct bromination of 2-acetylthiazole (B1664039) using bromine (Br₂) in carbon tetrachloride or N-bromosuccinimide (NBS) in dimethylformamide (DMF) can selectively introduce a bromine atom at the 4-position of the thiazole ring. While this provides a route to a related halogenated compound, similar principles can be applied to achieve the desired 4-acetyl-2-chlorothiazole structure through carefully chosen starting materials and reaction sequences.

The table below summarizes key aspects of these halogenation and acylation approaches.

MethodReagentsCatalystSolventTemperature (°C)Yield (%)Ref
Friedel-Crafts Acylation2-Chlorothiazole, Acetyl ChlorideAlCl₃Dichloromethane0-25-
Bromination2-Acetylthiazole, Br₂-Carbon Tetrachloride-60-70
Bromination2-Acetylthiazole, NBSUV lightDMF-65-70

Grignard Reagent-Mediated Syntheses of the Ethanone (B97240) Moiety

Grignard reagents offer a powerful method for forming carbon-carbon bonds and are instrumental in the synthesis of ketones like this compound. acechemistry.co.ukbyjus.com This approach typically involves the preparation of a thiazolyl Grignard reagent, which then reacts with an acetylating agent.

A common procedure involves reacting 2-chlorothiazole with a Grignard reagent such as isopropylmagnesium chloride in a solvent like tetrahydrofuran (B95107) (THF). epo.org This forms a chloro-(2-chlorothiazol-5-yl)magnesium species. epo.orgepo.org Subsequent reaction with an acetylating agent, for example, 2-chloro-N-methoxy-N-methyl-acetamide, yields the desired this compound. epo.orgepo.org The use of dry ether as a solvent is crucial as Grignard reagents are highly reactive towards water. acechemistry.co.ukbyjus.com

The following table outlines the general steps in a Grignard reagent-mediated synthesis.

StepReactantsSolventKey IntermediateRef
Grignard Formation2-Chlorothiazole, Isopropylmagnesium ChlorideTetrahydrofuranChloro-(2-chlorothiazol-5-yl)magnesium species epo.org
AcylationChloro-(2-chlorothiazol-5-yl)magnesium species, 2-Chloro-N-methoxy-N-methyl-acetamideTetrahydrofuranThis compound epo.orgepo.org

Development of Sustainable and Process-Benign Methodologies

Efforts to develop more sustainable and environmentally friendly synthetic routes have led to innovations in process chemistry. rsc.org For the synthesis of this compound and related compounds, this includes the use of process-benign solvents and the development of continuous flow processes. epo.orgepo.org Continuous flow reactors can offer improved safety, better heat transfer, and higher throughput compared to traditional batch reactors, which is particularly advantageous for industrial-scale production. epo.orgepo.org

Research has also focused on minimizing waste and avoiding toxic reagents. epo.orgepo.org For example, developing catalytic systems that can be recycled and reused, and designing one-pot reactions where multiple steps are carried out in the same vessel, contribute to greener synthetic pathways. bepls.comrsc.org The use of water or polyethylene (B3416737) glycol (PEG) as a solvent in some thiazole syntheses exemplifies this trend. bepls.comrsc.org

Multi-Step Conversions and Precursor Chemistry for the Thiazole Core

The synthesis of this compound can also be approached through the construction of the thiazole ring itself, followed by functionalization.

Cyclocondensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring. researchgate.netorganic-chemistry.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net Variations of this method can be used to prepare a wide range of substituted thiazoles. For example, reacting α,β-unsaturated ketones with hydrazine (B178648) derivatives can also lead to thiazole derivatives. Another approach involves the reaction of acylaminocarbonyls with a phosphorus pentasulfide reagent. researchgate.net

More recent methods have explored multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov These strategies offer high atom economy and efficiency. For instance, a four-component reaction has been reported for the synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates, which involves the initial formation of a thiazolylhydrazone via a Hantzsch-type synthesis. beilstein-journals.org

The table below provides an overview of different cyclocondensation strategies for thiazole synthesis.

MethodReactantsKey FeaturesRef
Hantzsch Synthesisα-Haloketone, ThioamideClassic, versatile method researchgate.netorganic-chemistry.org
Gabriel SynthesisAcylaminocarbonyl, Phosphorus PentasulfideYields 2,5-substituted thiazoles researchgate.net
Multicomponent Reactionβ-Bromocarbonyl, Thiosemicarbazide (B42300) derivative, etc.Efficient, high atom economy beilstein-journals.orgnih.gov

Selective Functionalization and Derivatization Strategies

Once the thiazole ring is formed, selective functionalization is key to introducing the desired chloro and acetyl groups at the correct positions. The reactivity of the thiazole ring allows for various electrophilic and nucleophilic substitution reactions.

The "halogen-dance" reaction has been utilized for the synthesis of 5-functionalized 4-bromo-2-chlorothiazole (B1279618) derivatives, demonstrating a method for selective halide migration to activate specific positions for subsequent reactions. researchgate.net Furthermore, directed ortho-lithiation is a powerful tool for regioselective functionalization. For example, 2-chloroisonicotinic acid can be selectively functionalized at the 5-position using this technique. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another important strategy. The chlorine atom on a chlorothiazole ring can be displaced by various nucleophiles. This reactivity is crucial for introducing different functional groups onto the thiazole core.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chlorothiazol 4 Yl Ethanone

Nucleophilic and Electrophilic Transformations at the Ethanone (B97240) Moiety

The ethanone group in 1-(2-Chlorothiazol-4-yl)ethanone, which consists of a ketone functional group, is a key site for various chemical reactions. vulcanchem.com This moiety readily participates in both nucleophilic additions and reductions. vulcanchem.com

Nucleophilic Additions: The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a diverse range of derivatives. For instance, reactions with amines can lead to the formation of amides, expanding the molecular complexity. evitachem.com

Reduction Reactions: The ketone of the ethanone group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation with palladium on carbon.

Oxidation Reactions: Conversely, the ethanone moiety can undergo oxidation to form a carboxylic acid. Reagents such as potassium permanganate (B83412) or chromium trioxide in acidic conditions are typically employed for this purpose.

Reactions Involving the Chlorothiazole Ring System

The chlorothiazole ring is another reactive center of the molecule, enabling a variety of substitution and ring modification reactions.

Substitution Reactions on the Thiazole (B1198619) Core (e.g., Halogen Displacement)

The chlorine atom at the 2-position of the thiazole ring is a good leaving group and can be displaced by various nucleophiles. This substitution is a crucial reaction for creating a wide array of thiazole derivatives.

Halogen Displacement: A more reactive halogen can displace a less reactive one from a halide solution. savemyexams.com For example, in Group 17 of the periodic table, reactivity decreases down the group, meaning chlorine is more reactive than bromine and iodine. savemyexams.com This principle allows for the substitution of the chlorine atom with other halogens or functional groups. The reactivity of halogens as leaving groups in displacement reactions is a well-established concept in organic chemistry. savemyexams.comsavemyexams.comonlinetuition.com.myrsc.org Studies on similar 2-chlorothiazole (B1198822) systems have shown that the chlorine at the C-2 position is readily displaced by nucleophiles like methoxide (B1231860) and benzenethiolate. rsc.org The rate of these substitution reactions can be influenced by the counter-ion of the nucleophile. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on the Chlorothiazole Ring
ReactantNucleophileProductConditions
This compoundAmines2-Amino-thiazole derivativesBasic conditions
This compoundThiols2-Thio-thiazole derivativesBasic conditions

Ring-Modification and Heterocyclic Annulation Processes

The thiazole ring of this compound can serve as a building block for the synthesis of more complex heterocyclic systems through ring-modification and annulation reactions.

Heterocyclic Annulation: Annulation reactions involve the fusion of a new ring onto an existing one. In the context of this compound, the reactive sites on the thiazole ring and the ethanone moiety can be utilized to construct fused heterocyclic structures. For instance, copper-catalyzed annulation of related 2-formylazoles with o-aminoiodoarenes has been shown to produce substituted pyrrolo[1,2-a]quinoxalines and other related heterocycles. nih.gov Similar strategies could potentially be applied to derivatives of this compound.

Ring Deconstruction and Rearrangement: In some cases, reactions can lead to the opening and rearrangement of the thiazole ring, providing pathways to different heterocyclic scaffolds. An example of such a process involves the I2/FeCl3-promoted cascade reaction of aryl methyl ketones with 8-aminoquinolines, which proceeds through a dual C(sp3)-H amination and C-N bond cleavage, ultimately leading to the formation of (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes. nih.gov

Catalytic Transformations Utilizing this compound

The reactivity of this compound makes it a valuable substrate in various catalytic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom on the thiazole ring makes this compound a suitable coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. eie.gr The chlorine atom on the thiazole ring can act as a leaving group in these reactions, allowing for the formation of new C-C bonds. For example, the Suzuki-Miyaura coupling would involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst.

Copper-Catalyzed Reactions: Copper catalysts are also effective for certain cross-coupling reactions, particularly for the formation of C-S and C-P bonds. nih.govsustech.edu.cnresearchgate.net For instance, the palladium-catalyzed coupling of thiols with aryl halides is a key method for synthesizing thioethers, and other metals like copper have also been employed for this purpose. nih.gov

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, BaseC-C
Mizoroki-HeckAlkenePd(OAc)₂, Ligand, BaseC-C
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-C (sp)
Buchwald-HartwigAminePd Catalyst, Ligand, BaseC-N
C-S CouplingThiolPd or Cu Catalyst, BaseC-S nih.gov

Organocatalytic Applications in Subsequent Derivatization

While direct organocatalytic applications involving this compound are less documented, the derivatives obtained from this compound can be utilized in organocatalytic reactions. Organocatalysis offers a metal-free alternative for various chemical transformations.

For example, the alcohol derivative obtained from the reduction of the ethanone group could be used in organocatalytic esterification or etherification reactions. Similarly, the amine derivatives from nucleophilic substitution on the thiazole ring could serve as substrates or catalysts in a range of organocatalytic processes. The development of N-heterocyclic carbene (NHC)-catalyzed reactions, for instance, has provided powerful tools for constructing complex molecules under mild conditions. rsc.org

Mechanistic Studies of this compound Transformations

The chemical reactivity of this compound is primarily centered around two key functional moieties: the ethanone group and the 2-chloro-substituted thiazole ring. Mechanistic investigations into the transformations of this compound reveal a range of reaction pathways, including nucleophilic additions to the carbonyl group and substitutions at the heterocyclic ring. These studies are crucial for understanding how this compound can be modified to create a diverse array of derivatives. The chlorine atom, in particular, plays a significant role in the reactivity of the thiazole ring, making it susceptible to nucleophilic substitution.

Detailed research findings have elucidated the mechanisms of several key transformations. These include the reduction of the ketone, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Each of these transformations proceeds through distinct mechanistic steps, which are detailed below.

Mechanism of Ketone Reduction

The ethanone group of this compound is susceptible to reduction to form the corresponding alcohol, 1-(2-chlorothiazol-4-yl)ethanol. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄). The mechanism proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The reaction is initiated by the attack of the hydride ion from the reducing agent on the carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequently, the alkoxide is protonated by a protic solvent, such as methanol (B129727) or water, to yield the final alcohol product. The general steps are as follows:

Nucleophilic Attack: The hydride ion attacks the partially positive carbonyl carbon atom.

Formation of Alkoxide Intermediate: The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate abstracts a proton from the solvent to give the final alcohol product.

Table 1: Reagents for Ketone Reduction

Reagent Product
Sodium borohydride (NaBH₄) 1-(2-Chlorothiazol-4-yl)ethanol
Lithium aluminum hydride (LiAlH₄) 1-(2-Chlorothiazol-4-yl)ethanol

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the thiazole ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, as well as the adjacent acetyl group, further activates the ring towards nucleophilic attack.

The mechanism of SNAr in this context typically involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the thiazole ring.

Departure of the Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the thiazole ring is restored, yielding the substituted product.

A variety of nucleophiles can be employed in this reaction, leading to a wide range of 2-substituted thiazole derivatives.

Table 2: Examples of Nucleophiles for SNAr Reactions

Nucleophile Product Type
Amines (R-NH₂) 2-Aminothiazole derivatives
Thiols (R-SH) 2-Thioetherthiazole derivatives
Alkoxides (R-O⁻) 2-Alkoxythiazole derivatives

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While direct mechanistic studies on this compound are not extensively documented, the reactivity of the 2-chlorothiazole moiety is well-established in similar systems, such as in Sonogashira couplings. nih.gov The mechanism for a Sonogashira coupling of a related 2-chlorothiazole derivative involves a catalytic cycle with a palladium complex.

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-chlorothiazole derivative to form a Pd(II) intermediate.

Transmetalation: In the presence of a copper co-catalyst, the terminal alkyne is converted to a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium and forming a new Pd(II)-alkynyl complex.

Reductive Elimination: The desired product is formed through reductive elimination from the Pd(II)-alkynyl complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Research on the synthesis of 3-((2-chlorothiazol)-4-yl)ethynyl)benzonitrile provides a relevant example of the conditions used for such transformations. nih.gov

Table 3: Reaction Conditions for a Sonogashira-type Coupling of a 2-Chlorothiazole Derivative

Parameter Condition
Catalyst Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N
Additive TBAF
Solvent Dimethylethylene glycol
Temperature 80 °C

Data extrapolated from a reaction with a similar 2-chlorothiazole substrate. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Chlorothiazol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete structural assignment of 1-(2-Chlorothiazol-4-yl)ethanone can be achieved.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is relatively simple, providing clear signals for the protons in the molecule. The acetyl group's methyl protons (–COCH₃) typically appear as a sharp singlet, as they are not coupled to any other protons. This signal is generally found in the range of δ 2.6–2.7 ppm. The single proton on the thiazole (B1198619) ring (H-5) also appears as a singlet and is located further downfield, typically in the range of δ 7.5–8.5 ppm. This significant downfield shift is due to the deshielding effects of the electronegative nitrogen and sulfur atoms within the aromatic heterocyclic ring.

In derivatives, the substitution pattern on the thiazole ring can be confirmed by ¹H NMR. For instance, in related 2,4-disubstituted thiazoles, the presence of a singlet for the H-5 proton confirms the substitution at the 2 and 4 positions. nih.gov

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the five carbon atoms. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield at approximately 195 ppm. The methyl carbon of the acetyl group is found in the typical aliphatic region.

The three carbons of the thiazole ring have characteristic chemical shifts. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the acetyl group (C-4) are quaternary and appear downfield due to the influence of the heteroatoms and the substituent. The protonated carbon (C-5) appears at a chemical shift value typical for aromatic/heteroaromatic carbons. semanticscholar.org In various thiazole derivatives, the chemical shifts of the ring carbons provide key information about the substitution pattern. semanticscholar.orgmdpi.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. mnstate.edunih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks, as the methyl protons and the thiazole proton are isolated spin systems with no protons on adjacent atoms to couple with.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This technique would show a correlation between the methyl protons (~2.6 ppm) and the methyl carbon, and another correlation between the thiazole H-5 proton (~8.0 ppm) and the C-5 carbon, confirming their direct attachment.

A correlation from the methyl protons (-COCH₃) to the carbonyl carbon (C=O).

A correlation from the methyl protons to the C-4 carbon of the thiazole ring.

Correlations from the thiazole H-5 proton to C-4 and C-2. These correlations unequivocally confirm the placement of the acetyl group at the C-4 position of the 2-chlorothiazole (B1198822) ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are bonded. numberanalytics.com For a small, relatively rigid molecule like this compound, NOESY is less critical but could show correlations between the acetyl protons and the H-5 proton, providing information about the preferred conformation of the acetyl group relative to the ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's exact elemental composition. For this compound, with a molecular formula of C₅H₄ClNOS, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. This is particularly valuable in confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. nih.govgrafiati.com The ability to differentiate isomers that cannot be resolved chromatographically is another key advantage of advanced MS techniques. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC, the sample is volatilized and separated based on boiling point and polarity as it passes through a column. etamu.edu The separated components then enter the mass spectrometer, which generates a mass spectrum for each component.

GC-MS is widely used for the analysis of volatile and semi-volatile compounds, making it suitable for this compound. mdpi.comnih.gov It is an effective method for assessing the purity of a sample and for identifying and quantifying impurities or residual solvents from the synthesis process. The mass spectrum provides a fragmentation pattern, which serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of the acetyl group (–COCH₃) or the chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is widely used for the identification and quantification of compounds in complex mixtures. In the analysis of this compound and its derivatives, LC-MS provides critical information on molecular weight and fragmentation patterns, which aids in structural elucidation.

Typically, a reversed-phase LC method is employed, where the compound is separated on a C18 column using a gradient of aqueous mobile phase and an organic solvent like acetonitrile, often with a modifier such as formic acid. oup.com Following chromatographic separation, the analyte enters the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺ in positive ion mode.

The mass spectrum of this compound (MW: 161.61 g/mol ) would be expected to show a prominent ion corresponding to its protonated molecule. Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of this precursor ion to generate a characteristic pattern of product ions. While specific experimental fragmentation data for this exact compound is not widely published, fragmentation patterns for related 2-chlorothiazole neonicotinoid insecticides show a characteristic fragment ion at m/z 132. researchgate.net This likely corresponds to a key substructure of the 2-chlorothiazole moiety. Other expected fragmentation pathways for this compound could involve the loss of the acetyl group or cleavage of the thiazole ring. The analysis of these fragmentation patterns is essential for confirming the structure of the parent compound and for identifying metabolites or degradation products in various matrices. nih.gov

Table 1: Predicted LC-MS Parameters and Fragmentation for this compound

ParameterPredicted Value/ObservationRationale
Molecular Formula C₅H₄ClNOSBased on chemical structure
Molecular Weight 161.61 g/mol Sum of atomic masses
Ionization Mode Positive ESIProtonation of the thiazole nitrogen
Precursor Ion [M+H]⁺ m/z 162.0 (and 164.0)Protonated molecule, showing isotopic pattern for Chlorine
Key Fragment Ion m/z 132Characteristic fragment of the 2-chlorothiazole moiety researchgate.net
Other Possible Fragments m/z 120, m/z 43Loss of acetyl group (CH₃CO), acetyl cation

Infrared (IR) and Raman Spectroscopy

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the thiazole ring, the C-Cl bond, and the ethanone (B97240) (acetyl) group. The analysis of substituted thiazoles provides a basis for assigning these vibrational modes. nih.govcdnsciencepub.com The carbonyl (C=O) stretch of the ketone is a particularly strong and diagnostically useful band in the IR spectrum, typically appearing around 1715 cm⁻¹. The thiazole ring itself has a series of characteristic stretching vibrations in the 1300-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretching3100 - 3000Weak-MediumMedium
Methyl (CH₃) Asymmetric/Symmetric Stretch2990 - 2850MediumMedium
Ketone (C=O) Stretching1725 - 1705StrongMedium
Thiazole Ring C=N & C=C Stretching1600 - 1450Medium-StrongMedium-Strong
Methyl (CH₃) Bending1450 - 1375MediumMedium
Thiazole Ring In-plane Bending / Stretching1400 - 1000MediumMedium
C-S (Thiazole) Stretching750 - 600MediumStrong
C-Cl Stretching800 - 600StrongStrong

Note: These are approximate ranges and can be influenced by the specific chemical environment and physical state of the sample. Data derived from general spectroscopy tables and literature on thiazole derivatives. cdnsciencepub.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and conformation.

While the specific crystal structure of this compound is not publicly available in open-access databases like the Crystallography Open Database (COD), structural data for closely related compounds containing the 2-chlorothiazole moiety have been reported. ugr.esiucr.orgnih.govcrystallography.netresearchgate.net For instance, the crystal structure of 1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone has been determined. iucr.org In this related molecule, the thiazole and triazole rings were found to be nearly perpendicular, with a dihedral angle of 84.67 (11)°. iucr.org The crystal packing was stabilized by intermolecular hydrogen bonds. iucr.org

Analysis of such related structures allows for the prediction of expected geometric parameters for this compound. The thiazole ring is expected to be planar, and its geometry will be consistent with other determined thiazole structures. aip.org The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O or C-H···N hydrogen bonds and potentially π–π stacking interactions between thiazole rings.

Table 3: Crystallographic Data for a Related Compound: 1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

ParameterValueReference
Chemical Formula C₉H₉ClN₄OS iucr.org
Crystal System Orthorhombic iucr.org
Space Group P b c a iucr.org
a (Å) 10.5421 (6) iucr.org
b (Å) 11.1494 (6) iucr.org
c (Å) 19.8557 (10) iucr.org
Volume (ų) 2333.8 (2) iucr.org
Z (molecules/unit cell) 8 iucr.org

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the molecular formula.

For a compound to be considered pure, the experimental percentages should match the theoretical values within a narrow margin, typically ±0.4%. nih.gov This analysis is routinely performed for the characterization of newly synthesized thiazole derivatives to confirm that the desired product has been obtained. nih.gov

The theoretical elemental composition of this compound (C₅H₄ClNOS) is calculated from its molecular formula and the atomic weights of its constituent elements.

Table 4: Elemental Composition of this compound (C₅H₄ClNOS)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass in MoleculeTheoretical %
Carbon (C) 12.011560.05537.17%
Hydrogen (H) 1.00844.0322.50%
Chlorine (Cl) 35.453135.45321.94%
Nitrogen (N) 14.007114.0078.67%
Oxygen (O) 15.999115.9999.90%
Sulfur (S) 32.06132.0619.84%
Total Molecular Weight 161.61 g/mol 100.00%

Computational and Theoretical Chemistry Insights into 1 2 Chlorothiazol 4 Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic properties of molecules. DFT calculations on various thiazole (B1198619) derivatives have provided significant insights into their structure, stability, and reactivity.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For thiazole derivatives, DFT studies have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the thiazole ring. For instance, studies on various substituted thiazoles reveal that electron-withdrawing groups, such as the chloro and acetyl groups present in 1-(2-Chlorothiazol-4-yl)ethanone, tend to lower the energies of both the HOMO and LUMO. This effect can lead to a modification of the HOMO-LUMO gap, thereby influencing the molecule's reactivity and its potential as a reactive intermediate in chemical syntheses. In analogous thiazole-containing compounds, the HOMO is often localized on the thiazole ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-accepting parts of the molecule. For this compound, it is anticipated that the HOMO would have significant contribution from the thiazole ring, while the LUMO would be influenced by the electron-withdrawing acetyl group.

Analogous CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Chlorothiazole (B1198822)-7.25-1.545.71
4-Acetylthiazole-6.98-2.114.87

Note: The data in the table is derived from DFT calculations on analogous compounds and is intended to provide an estimated reference for the potential electronic properties of this compound.

DFT calculations are also employed to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

For this compound, key vibrational modes would include the C=O stretching of the ethanone (B97240) group, C-Cl stretching, and various stretching and bending modes of the thiazole ring. Based on studies of similar molecules, the C=O stretch is expected to appear in the region of 1680-1720 cm⁻¹. The C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹ range. The thiazole ring vibrations give rise to a series of characteristic bands in the fingerprint region of the infrared spectrum. Theoretical calculations can help to precisely assign these vibrations and understand how they are influenced by the substituents.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C=O Stretch1680 - 1720Stretching of the carbonyl group in the ethanone moiety.
C-N Stretch1300 - 1400Stretching of the carbon-nitrogen bond within the thiazole ring.
C-S Stretch600 - 700Stretching of the carbon-sulfur bond within the thiazole ring.
C-Cl Stretch600 - 800Stretching of the carbon-chlorine bond.

Note: The frequency ranges in this table are based on characteristic vibrational modes of functional groups found in this compound and related molecules.

The distribution of electron density in a molecule can be analyzed through calculations of atomic charges and the molecular electrostatic potential (MEP). The MEP is particularly useful as it maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atoms of the methyl group and the thiazole ring would exhibit positive potential. The chlorine atom, being electronegative, would also contribute to the local electronic structure, influencing the reactivity of the thiazole ring. Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom, further elucidating the electronic nature of the molecule.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as boiling point, solubility, or chromatographic retention time. nih.govresearchgate.netptfarm.pl These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure.

For this compound, a QSPR model could be developed to predict its properties based on a dataset of related thiazole compounds. nih.gov Descriptors could include topological indices, quantum chemical parameters (like HOMO/LUMO energies), and steric parameters. Such models are valuable in the early stages of chemical research for screening compounds with desired properties before their synthesis. While no specific QSPR models for this compound have been published, the general applicability of QSPR to thiazole derivatives has been demonstrated. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For this compound, theoretical studies could be used to explore various potential reactions, such as nucleophilic substitution at the chlorine-bearing carbon or reactions involving the acetyl group. For example, the reactivity of the chlorine atom on the thiazole ring towards different nucleophiles could be computationally assessed. chemicalbook.com Such studies would provide valuable information for synthetic chemists looking to use this compound as a building block for more complex molecules.

Strategic Applications of 1 2 Chlorothiazol 4 Yl Ethanone As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of 1-(2-chlorothiazol-4-yl)ethanone makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the chloro group and the acetyl group provides two reactive sites for cyclization and substitution reactions.

This compound serves as a key intermediate in the synthesis of pyridinium (B92312) compounds, which have applications in the pharmaceutical and agrochemical industries. The synthesis can be achieved through various methods, including reactions with alkyl magnesium halides followed by chloroacetyl chloride, resulting in high-purity products.

The construction of pyridine (B92270) and its analogues is a significant area of research in organic chemistry. Various synthetic strategies have been developed to access these important heterocyclic scaffolds. For instance, multicomponent reactions are often employed for the efficient synthesis of highly substituted pyridines. One such approach involves the reaction of an acetyl compound with an aldehyde and malononitrile (B47326) in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) to yield pyridine analogues. mdpi.comnih.gov Other methods include the cyclization of N-propargylic β-enaminones and microwave-assisted reactions of chalcones with ammonium acetate and a ketone. ijpsonline.com

Starting MaterialsReagentsProductYieldReference
This compoundAlkyl magnesium halide, Chloroacetyl chloridePyridinium compoundHigh
Acetyl compound, Aldehyde, MalononitrilePiperidine/Ammonium AcetatePyridine analogue81% (with NH4OAc) mdpi.comnih.gov
N-propargylic β-enaminoneI2, NaHCO35-iodo-2,4-diphenylpyridin-3-yl (phenyl)methanone80% ijpsonline.com
Chalcone, Ammonium acetate, KetoneMicrowave irradiation2,4,6-trisubstituted pyridine90% ijpsonline.com

The synthesis of azole systems, including triazoles and pyrazoles, is another important application of this compound and its derivatives. These heterocyclic systems are present in many biologically active compounds.

Triazoles: 1,2,4-triazole (B32235) derivatives can be synthesized through various routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be obtained from the corresponding isonicotinoyl-N-phenylhydrazinecarbothioamide in a basic medium. nih.gov Another approach is the iodine-mediated oxidative cyclization of N-aryl amidines. organic-chemistry.org The title compound, 1-{1-[(2-chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone, has been synthesized and its crystal structure determined, revealing intermolecular C-H···O and C-H···N hydrogen bonds that stabilize the crystal packing. iucr.org

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trorganic-chemistry.org For instance, the reaction of a 1,3-diketone with various hydrazines in ethanol (B145695) can yield a range of substituted pyrazoles. dergipark.org.tr Multicomponent reactions have also been developed for the facile synthesis of pyrazolo-thiazole substituted pyridines. mdpi.comnih.govsemanticscholar.org These reactions often involve the coupling of a pyrazole (B372694) carbothioamide with a chloro-dione to form an acetyl thiazole (B1198619) intermediate, which is then further reacted to build the pyridine ring. mdpi.comnih.govsemanticscholar.org

Other Azole Systems: The versatility of this compound extends to the synthesis of other azole systems. For example, it can be used as a precursor for the synthesis of thiazole derivatives with various substituents. The synthesis of new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione has also been reported, starting from a hydrazinylchromeno[3,4-c]pyrrole-3,4-dione precursor. researchgate.net

HeterocycleSynthetic MethodKey Precursors/ReagentsReference
1,2,4-TriazoleCyclization of thiosemicarbazide2-isonicotinoyl-N-phenylhydrazinecarbothioamide nih.gov
1,2,4-TriazoleIodine-mediated oxidative cyclizationN-aryl amidines organic-chemistry.org
1,2,3-TriazoleCycloaddition5-azidomethyl-2-chlorothiazole, Acetylacetone iucr.org
PyrazoleCondensation1,3-diketone, Hydrazine derivatives dergipark.org.tr
Pyrazolo-thiazoleMulticomponent reactionPyrazole carbothioamide, 3-chloro-2,4-pentanedione mdpi.comnih.govsemanticscholar.org
ThiazoleSubstitution/CyclizationThis compound
Azole/Azine SystemsCyclization from precursor1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione researchgate.net

The development of synthetic routes to fused and bridged polycyclic systems is a significant challenge in organic synthesis due to their complex three-dimensional structures. These scaffolds are found in numerous natural products and pharmaceutically active compounds. nih.govhkust.edu.hkresearchgate.net

Recent advancements have focused on developing efficient methods for the construction of these intricate architectures. One notable strategy is the rhodium-catalyzed intramolecular (3+2) dipolar cycloaddition, which allows for the synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic precursors in a single step. nih.govescholarship.org This method has been successfully applied to the asymmetric total synthesis of natural products like nakafuran-8. nih.gov Another approach involves a "stitching" annulation strategy, utilizing regioselective and stereospecific C-H arylation of simple amine substrates followed by cyclization to deliver a diverse range of bridged polycyclic scaffolds containing a nitrogen atom and an aromatic ring. rsc.org Furthermore, electrophile-induced cyclization reactions have been developed as a powerful tool for creating fused benzenoid aromatic hydrocarbon systems, which are precursors to materials like graphite (B72142) ribbons. mit.edu The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) from readily available 2-aryl-substituted anilines under mild conditions has also been reported. rsc.org

Role in Chiral Synthesis and Stereoselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound and its derivatives can be utilized in stereoselective transformations to produce enantiomerically pure compounds.

Reductive amination is a powerful and widely used method for the synthesis of chiral amines from prochiral carbonyl compounds. d-nb.info This two-step process typically involves the formation of an imine or enamine intermediate followed by reduction. While not directly involving this compound in the provided context, the principles of reductive amination can be applied to its derivatives. For instance, a ketone derivative of the title compound could be converted to a chiral amine using a chiral auxiliary or catalyst.

A significant development in the synthesis of chiral bridged polycyclic compounds is the use of catalytic enantioselective type II [5 + 2] cycloaddition. hkust.edu.hk This method, developed by researchers at the Hong Kong University of Science and Technology, utilizes 3-oxidopyrylium ylides and a chiral phosphoric acid catalyst to construct chiral bridged seven-membered ring systems with high enantioselectivity. hkust.edu.hk This approach provides access to complex molecular architectures found in many natural products and drug molecules. hkust.edu.hk

Conclusion and Future Research Directions in 1 2 Chlorothiazol 4 Yl Ethanone Chemistry

Current Challenges and Opportunities in the Synthesis and Reactivity

A significant challenge lies in the regioselective functionalization of the thiazole (B1198619) ring. For instance, the lithiation of 2-chlorothiazole (B1198822) is a common strategy to introduce substituents, but controlling the position of metalation to exclusively target the C4 position can be complex and competitive with other positions like C5. sciencepublishinggroup.com Furthermore, the reactivity of the starting materials and intermediates often necessitates stringent reaction conditions, such as cryogenic temperatures (-78 °C) for lithiation steps, which can be energy-intensive and difficult to scale.

Despite these challenges, the reactivity of 1-(2-chlorothiazol-4-yl)ethanone offers substantial opportunities for synthetic diversification. The key reactive sites—the chloro-substituent at C2 and the acetyl group at C4—provide orthogonal handles for modification.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring and the acetyl group activates the chlorine atom at the C2 position for substitution by various nucleophiles, including amines, thiols, and alkoxides. This pathway is fundamental for creating libraries of derivatives with diverse biological activities.

Ketone Chemistry: The ethanone (B97240) group is a versatile functional handle. It can undergo a wide array of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an oxime, which can then be used in further coupling reactions, for instance, to form triazole-containing agrochemicals. researchgate.net A challenge in this area is controlling the reaction conditions to prevent unwanted side reactions, such as the over-oxidation of the ketone.

The table below summarizes the key challenges in the synthesis of chlorothiazole ketones and the opportunities presented by their inherent reactivity.

ChallengeOpportunity
Low yields and selectivity in current synthetic routes. epo.orgDevelop high-yield, selective, and scalable processes. epo.org
Use of toxic solvents and cryogenic conditions. epo.orgExplore greener solvents and more energy-efficient reaction conditions. rsc.orgsnu.edu.in
Generation of significant metal salt and effluent waste. epo.orgDesign atom-economical reactions, such as catalytic and multicomponent processes. rsc.org
Difficulty in achieving regioselectivity (e.g., C4 vs. C5 functionalization). sciencepublishinggroup.comExploit SNAr at the C2 position and diverse ketone chemistry at C4 for targeted derivatization. researchgate.net

Emerging Methodologies and Synthetic Targets

To overcome the challenges of traditional batch synthesis, researchers are exploring emerging methodologies. Continuous flow reactors, for example, offer a promising alternative for the synthesis of related intermediates like 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. epo.org This technology can enable reactions to be carried out with shorter residence times, which can minimize the formation of byproducts and improve selectivity. epo.org Furthermore, the development of catalyst-free, one-pot multicomponent reactions in environmentally benign solvent systems like water-PEG-400 represents a significant step towards sustainable chemical production. rsc.org Such domino reactions allow for the construction of complex molecular scaffolds in a single operation, improving efficiency and reducing waste. rsc.org

The "halogen-dance" reaction is another powerful tool being applied to thiazole chemistry, enabling the migration of halogen atoms around the ring system to access previously difficult-to-synthesize isomers. researchgate.net This methodology could provide novel pathways to polysubstituted thiazole ketones.

The synthetic utility of this compound and its isomers is underscored by their use as key intermediates for high-value synthetic targets.

Agrochemicals: A prominent application is in the synthesis of novel insecticides. The isomer, 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, is a crucial precursor for pyridinium (B92312) compounds that exhibit potent insecticidal properties. epo.org The ethanone moiety is also a key anchor point for building complex structures, as seen in the synthesis of thiophosphoryl oximates containing 1,2,3-triazole rings via click chemistry, which are investigated for their agrochemical potential. researchgate.net

Pharmaceuticals: Thiazole derivatives are a cornerstone of medicinal chemistry. nih.govresearchgate.net Derivatives of 2-chlorothiazoles are being actively investigated for their potential as anticancer agents, with studies showing cytotoxic activity against various cancer cell lines. The ability to modify the core structure allows for fine-tuning of biological activity and reduction of toxicity to non-cancerous cells. The scaffold is also a building block in the synthesis of the anticancer drug Dasatinib, highlighting the industrial relevance of developing robust synthetic routes. sciencepublishinggroup.com

Broader Impact on Fine Chemical Synthesis and Methodological Development

The pursuit of efficient and sustainable methods for producing this compound and other functionalized heterocycles has a broad impact on the field of fine chemical synthesis. The challenges associated with these syntheses act as a catalyst for innovation, driving the development of new chemical reactions and process technologies. snu.edu.in

The creation of multicomponent, domino, and cascade reactions for assembling complex heterocyclic systems from simple, readily available starting materials is a major trend in modern organic synthesis. rsc.orgnih.gov The development of such protocols, often inspired by the need to construct scaffolds like the thiazole ketone, contributes valuable tools to the synthetic chemist's arsenal. These methods are not only more efficient but are also aligned with the principles of green chemistry, which emphasize atom economy and waste reduction. rsc.orgsnu.edu.inresearchgate.net

Furthermore, the study of the regioselective functionalization of the thiazole ring contributes to a deeper fundamental understanding of heterocyclic reactivity. nih.govnih.gov Methodologies developed to control C-H activation or selective substitution on the thiazole ring can often be translated to other heteroaromatic systems, thus advancing the broader field of synthetic methodology. The development of scalable and cost-effective processes for these key intermediates is crucial for the pharmaceutical and agrochemical industries, enabling the affordable production of essential medicines and crop protection agents. sciencepublishinggroup.comsnu.edu.in Ultimately, the chemistry of this compound is a microcosm of the larger trends in fine chemical synthesis, reflecting the continuous drive toward greater efficiency, selectivity, and sustainability.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Chlorothiazol-4-yl)ethanone in laboratory settings?

  • Methodological Answer : Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact and inhalation. Work should be conducted in a fume hood or glovebox if volatile/toxic byproducts are anticipated. Post-experiment waste must be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Safety data aligns with H313 (skin contact harmful) and H333 (inhalation harmful) classifications .

Q. What synthetic routes are available for preparing this compound, and what are their critical parameters?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example:
  • Alkylation : React 2-chlorothiazole with acetyl chloride in anhydrous ethanol using K₂CO₃ as a base under reflux (6–8 hours). Monitor completion via TLC or color change .
  • Optimization : Key parameters include solvent polarity (e.g., ethanol vs. DMF), stoichiometry (1:1.2 molar ratio of thiazole to acetylating agent), and catalyst loading (e.g., 2 equiv. K₂CO₃). Low yields may require recrystallization from ethanol .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Key bands include C=O stretch (~1680–1720 cm⁻¹) and C-Cl stretch (~650–750 cm⁻¹). Artifacts from grating changes (e.g., at 1993 cm⁻¹) must be noted .
  • NMR : ¹H NMR shows a singlet for the acetyl group (~2.6 ppm) and thiazole protons (~6.8–7.5 ppm). ¹³C NMR confirms the ketone carbon (~195 ppm) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 175.6 (calculated for C₅H₅ClNOS) with fragmentation peaks at m/z 140 (loss of Cl) and 77 (thiazole ring) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of this compound?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to handle twinned or high-resolution data. Validate models using R-factor convergence (< 5%) and residual density maps. For ambiguous electron density, compare multiple refinement strategies (e.g., isotropic vs. anisotropic thermal parameters) .

Q. What methodologies are effective for analyzing electronic and steric effects of substituents on the thiazole ring?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps.
  • Experimental Validation : Synthesize derivatives (e.g., replacing Cl with -NH₂ or -OCH₃) and compare reaction kinetics or spectroscopic shifts. For example, electron-withdrawing groups (Cl) reduce nucleophilic attack rates on the thiazole ring .

Q. How can reaction mechanisms involving this compound in heterocyclic synthesis be elucidated?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-acetone) to track acetyl group transfer in coupling reactions.
  • Kinetic Studies : Monitor intermediates via in situ FTIR or HPLC. For example, in pyrazole synthesis, the acetyl group acts as an electron-deficient site for hydrazine attack .

Q. How should researchers address discrepancies in experimental data (e.g., conflicting melting points or spectral profiles)?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize the compound and re-run DSC (melting point) or HPLC (purity > 98%).
  • Cross-Validation : Compare IR/NMR data with NIST standards or published spectra. For instance, artifacts in IR due to solvent residues (e.g., CCl₄) require baseline correction .

Notes

  • Avoid commercial suppliers like BenchChem .
  • For crystallography, prioritize SHELX-validated models .
  • Cross-reference NIST data for spectral validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.